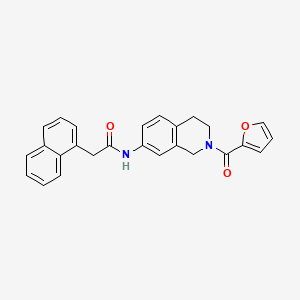

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c29-25(16-20-7-3-6-19-5-1-2-8-23(19)20)27-22-11-10-18-12-13-28(17-21(18)15-22)26(30)24-9-4-14-31-24/h1-11,14-15H,12-13,16-17H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLARKIFFRXJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the synthesis, biological activity, and research findings related to this compound.

1. Structural Characteristics

The compound features a furan-2-carbonyl moiety linked to a tetrahydroisoquinoline structure and an acetanilide group. This unique combination of functional groups suggests potential interactions with various biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C20H19N3O2 |

| Molecular Weight | 335.38 g/mol |

| Key Functional Groups | Furan, Tetrahydroisoquinoline, Acetamide |

2. Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Furan Intermediate : The furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride.

- Coupling Reaction : The furan intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired intermediate.

- Final Acetylation : The intermediate is then acetylated using acetic anhydride to yield the final product.

3.1 Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in enzyme inhibition. This compound may act as a probe in biochemical assays to investigate the activity of specific enzymes or receptors involved in disease pathways.

3.2 Antimicrobial Properties

Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. The structural features of this compound may enhance its effectiveness against various bacterial strains.

3.3 Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures display low cytotoxicity in mammalian cell lines. For instance, derivatives have demonstrated CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anti-Tuberculosis Activity : A study on isoquinoline derivatives found that modifications at specific positions significantly enhanced anti-tuberculosis activity (IC50 values < 10 μM) .

- Enzyme Binding Studies : Docking studies have indicated that the furan ring and tetrahydroisoquinoline moiety interact favorably with active site residues of target enzymes, which may contribute to their inhibitory effects .

- Structure–Activity Relationship (SAR) : Research has highlighted the importance of substituent variations on the naphthalene ring for optimizing biological activity against specific targets .

5. Future Directions

Further pharmacological studies are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future research include:

- Mechanistic Studies : Understanding how the compound interacts at the molecular level with its biological targets.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Optimization of Derivatives : Exploring modifications to enhance potency and selectivity for specific biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some related compounds were reported as low as 0.22 to 0.25 μg/mL, suggesting that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide may possess similar efficacy due to its structural characteristics .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the naphthalene and furan moieties can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated significant growth inhibition in HT29 colon cancer cells. The presence of electron-donating groups appears critical for enhancing cytotoxicity in these contexts .

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of similar compounds against biofilm formation in bacterial cultures. Results indicated that specific structural features significantly contribute to enhanced antibacterial activity. These findings underscore the potential of this compound as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The results highlighted that the presence of electron-donating groups was crucial for enhancing cytotoxicity. This suggests that modifications in the naphthalene and furan components of our compound could similarly influence its antitumor properties .

Antimicrobial Activity Data

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamides and tetrahydroisoquinoline derivatives, focusing on synthesis, spectral properties, and functional implications.

Structural Analogues with Naphthalene-Acetamide Moieties

Key Observations :

- The target compound’s tetrahydroisoquinoline core distinguishes it from simpler phenylacetamides (e.g., ) and triazole derivatives (). This core may enhance conformational flexibility and receptor selectivity .

- Naphthalene substituents are common across analogs, but their positions vary: the target compound places naphthalene on the acetamide, whereas links it via a triazole-ether. This affects electronic properties and steric bulk .

Tetrahydroisoquinoline Derivatives

Key Observations :

- Substituents at the 6- and 7-positions of tetrahydroisoquinolines critically influence receptor binding. The target compound’s 7-naphthalen-1-yl group may enhance hydrophobic interactions compared to smaller alkoxy groups (e.g., butoxy in ) .

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, t-BuOH/H₂O | Solubility, reaction kinetics |

| Temperature | 273–298 K | Minimizes side reactions |

| Catalysts | Cu(OAc)₂ (10 mol%) | Accelerates coupling reactions |

| Reaction Time | 6–8 h (monitored by TLC) | Ensures completion |

Methodological Note : Optimize stoichiometry using Design of Experiments (DoE) to balance furan-2-carbonyl and naphthalene-acetamide reactivity .

How can discrepancies between spectroscopic data and computational predictions be resolved?

Advanced Research Focus

Discrepancies often arise from dynamic molecular conformations or crystal packing effects.

- X-ray Crystallography : Resolve ambiguity using SHELXL () for high-resolution refinement. For example, dihedral angles between naphthalene and tetrahydroisoquinoline moieties may deviate by 5–10° from DFT predictions .

- Cross-Validation : Compare experimental -NMR (e.g., δ 5.38–8.40 ppm for aromatic protons) with computed chemical shifts (Gaussian09/B3LYP/6-311++G**). Adjust for solvent effects (DMSO-d₆) .

Q. Example Data Contradiction :

| Parameter | Experimental (NMR) | Computational (DFT) | Resolution Strategy |

|---|---|---|---|

| N–H Chemical Shift | δ 10.79 ppm | δ 9.85 ppm | Hydrogen bonding analysis via IR (ν 3262 cm⁻¹) . |

Which analytical techniques are essential for confirming structural integrity?

Q. Basic Research Focus

- HPLC : Monitor purity (>98%) with C18 columns (acetonitrile/water mobile phase) .

- NMR Spectroscopy : Assign /-NMR peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., naphthalene vs. furan protons) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ calculated: 404.1359; found: 404.1348) .

Advanced Tip : Use dynamic NMR to detect rotational barriers in the acetamide group .

What computational strategies predict biological target interactions?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model binding to orexin receptors (analogous to ’s tetrahydroisoquinoline antagonists). Key interactions:

- Furan carbonyl → Hydrogen bonding with receptor residues.

- Naphthalene → Hydrophobic pocket occupancy.

- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to validate docking poses .

Q. Case Study :

| Side Reaction | Detection Method | Corrective Action |

|---|---|---|

| Incomplete Acylation | TLC (Rf = 0.3 vs. 0.5) | Prolong reaction time (12 h) |

| Oxidative Degradation | HPLC peak at t = 4.2 min | Add antioxidant (BHT, 0.1%) |

What crystallographic methods validate molecular conformation?

Q. Advanced Research Focus

Q. Example Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle | 60.5° (naphthalene vs. benzene) | |

| Bond Length (C=O) | 1.22 Å | DFT vs. Experimental Match |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.